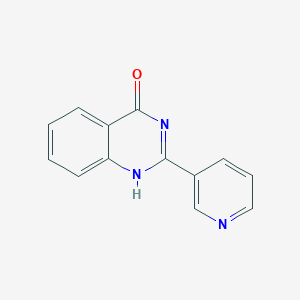

2-pyridin-3-yl-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVPMGPMMEPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 3 Yl 1h Quinazolin 4 One and Its Structural Analogues

Classical and Contemporary Approaches to the Quinazolin-4-one Core Synthesis

The synthesis of the quinazolin-4-one ring system is a well-established area of organic chemistry, with a variety of methods developed over the years. These can be broadly categorized into condensation reactions, multi-component strategies, and cyclization techniques.

Condensation Reactions for Quinazolinone Formation

Condensation reactions are a cornerstone of quinazolinone synthesis. A prominent classical method is the Niementowski quinazoline (B50416) synthesis , which involves the thermal condensation of anthranilic acids with amides to yield 3H-quinazolin-4-ones. stackexchange.comvaia.com While historically significant, this method often requires high temperatures and can result in lengthy reaction times. acs.org

A widely used variation involves the reaction of 2-aminobenzamide (B116534) with aldehydes. This approach can be facilitated by various catalysts and conditions. For instance, visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein (B123965) and an oxidant such as tert-butyl hydroperoxide (TBHP), offers a green and efficient route to quinazolin-4(3H)-ones. mdpi.com The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation.

Another approach involves the condensation of 2-aminobenzohydrazide with aldehydes and ketones, which can be catalyzed by iodine under mild conditions to afford quinazoline derivatives. researchgate.net The reaction of 2-aminobenzamide with aldehydes can also be carried out under solvent-free conditions using catalysts like lactic acid. consensus.app

Multi-component Reaction Strategies for Quinazolinone Assembly

Multi-component reactions (MCRs) have gained prominence for their efficiency and atom economy in constructing complex molecules like quinazolinones in a single step. One such strategy involves a three-component reaction of an amine, a carboxylic acid, and a pyridine (B92270) N-oxide, catalyzed by an organophosphorus reagent, to generate 2-amidopyridines, which can be precursors to more complex heterocyclic systems. mdpi.com

Another efficient one-pot synthesis of quinazolin-4(3H)-ones involves the reaction of isatoic anhydride (B1165640), an amine, and an orthoester under catalyst- and solvent-free conditions, often accelerated by microwave irradiation. rsc.org This method is versatile and compatible with a range of substituted starting materials. Furthermore, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives provides a straightforward route to diversely substituted quinazolin-4(3H)-ones. acs.org

Cyclodehydration and Other Ring-Closing Methodologies

Cyclodehydration is a key step in many quinazolinone syntheses. The Bischler-Napieralski reaction , traditionally used for synthesizing dihydroisoquinolines, can be adapted for quinazolinone synthesis. youtube.comacarindex.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). youtube.comacarindex.com

A common strategy involves the initial acylation of 2-aminobenzamide or its derivatives, followed by a ring-closing reaction. For example, acylation of 2-aminothiobenzamide with benzoyl chlorides yields 2-benzoylaminothiobenzamides, which can undergo sodium methoxide-catalyzed ring closure to form quinazoline-4-thiones. youtube.com Similarly, the reaction of 2-amino-N-methylbenzamide with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, mediated by H₂O₂, can produce N-methyl quinazolin-4(3H)-one. nih.gov

Synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one

The direct synthesis of this compound can be achieved through several of the general methods described above, utilizing a pyridine-containing starting material.

A highly effective and straightforward method is the condensation of 2-aminobenzamide with a suitable pyridine derivative. One of the most direct routes is the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde (B140518) . This reaction, analogous to the synthesis of other 2-aryl-quinazolinones, can be performed under various catalytic conditions. For instance, using p-toluenesulfonic acid (p-TSA) in a suitable solvent like acetonitrile (B52724) under reflux has been shown to be effective for the synthesis of similar 2-heteroaryl-quinazolin-4(3H)-ones. mdpi.com The reaction proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone.

Alternatively, the Niementowski reaction can be adapted by using nicotinamide (3-pyridinecarboxamide) in place of a simple amide, reacting it with anthranilic acid. stackexchange.comvaia.com This condensation would directly install the 3-pyridyl group at the 2-position of the quinazolinone core.

Another viable synthetic route involves the reaction of 2-aminobenzamide with nicotinic acid or its activated derivatives , such as nicotinoyl chloride. The reaction with the acid chloride would form an N-acyl-2-aminobenzamide intermediate, which can then be cyclized, often under basic or thermal conditions, to yield the desired this compound.

A two-step approach can also be envisioned, starting with the synthesis of 2-(pyridin-3-yl)quinazolin-4-amine . This can then be hydrolyzed to the corresponding 4-oxo derivative.

Strategies for Derivatization and Functionalization of this compound

Further modification of the this compound scaffold can lead to a diverse range of analogues with potentially altered biological or material properties. The focus here is on the functionalization of the pyridine moiety.

Modifications on the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions like nitration or halogenation typically require harsh conditions and often result in low yields. rsc.org The substitution, when it occurs, is directed to the 3-position (meta to the nitrogen). youtube.com In the context of this compound, the pyridine ring is already substituted at the 3-position by the quinazolinone moiety. Therefore, further electrophilic substitution on the pyridine ring would be challenging and likely occur at the 5-position. The presence of the quinazolinone ring, which is also an electron-withdrawing group, would further deactivate the pyridine ring towards EAS.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comvaia.com This provides a more viable strategy for functionalization. To achieve this, a leaving group, such as a halogen, must be present on the pyridine ring. Therefore, starting with a halogenated nicotinic acid or 3-pyridinecarboxaldehyde in the initial synthesis would yield a 2-(halo-pyridin-3-yl)-1H-quinazolin-4-one. This halogen could then be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups onto the pyridine ring. For example, a 2-chloro-3-pyridyl derivative could be synthesized and subsequently reacted with an amine to introduce a substituted amino group at the 2-position of the pyridine ring. youtube.com

The reactivity of the quinazoline ring itself, particularly the N-H at position 1 and the potential for substitution on the benzene (B151609) ring, also offers avenues for derivatization, but falls outside the scope of this specific discussion.

Substitutions on the Quinazolinone Heterocyclic Nitrogen Atoms

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for introducing chemical diversity. Alkylation and arylation of these positions can significantly influence the biological properties of the resulting molecules.

Research into the N-alkylation of quinazolin-2,4(1H,3H)-diones, a close structural analogue, has demonstrated straightforward methods for substitution. For instance, N-alkylation using ethyl chloroacetate (B1199739) in the presence of potassium carbonate in dimethylformamide (DMF) has been reported. nih.gov Microwave-assisted alkylation of quinazolin-2,4(1H,3H)-diones with dialkyl carbonates has also been shown to be an effective method. acs.org

A novel route for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been developed through the annulation of anthranilic esters with N-pyridyl ureas. nih.govtandfonline.combenthamdirect.com This metal-free process involves the cyclocondensation of N-aryl-N'-pyridyl ureas, which are formed in situ. The reaction tolerates a range of substituents on both the anthranilic ester and the pyridine ring, although strong electron-withdrawing groups on the pyridine ring can diminish the yield. nih.govtandfonline.com This methodology highlights a viable strategy for introducing a pyridyl moiety at the N3 position, which is structurally relevant to this compound.

In a study focused on creating hybrid molecules, 2-mercapto-3-substituted-(3H)-quinazolin-4-ones were synthesized by reacting anthranilic acid with various isothiocyanates. The resulting thiol group at the 2-position was then alkylated, and further modifications led to complex structures with substitutions at the N3 position. researchgate.net

Table 1: Examples of N-Substitution on Quinazolinone Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Quinazolin-2,4(1H,3H)-dione | Ethyl chloroacetate, K2CO3, DMF | Ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetate | N/A | nih.gov |

| Substituted (pyridin-2-yl)ureas, Methyl 2-aminobenzoate | K3PO4, DMSO, 130 °C | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 57 | nih.govtandfonline.com |

| 5-Bromoanthranilic acid, Methyl 2-aminobenzoate | K3PO4, DMSO, 130 °C | 6-Bromo-3-(5-(trifluoromethyl)pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 89 | nih.govtandfonline.com |

| Anthranilic acid | Aryl isothiocyanates, TEA, Ethanol | 2-Mercapto-3-arylquinazolin-4(3H)-ones | N/A | researchgate.net |

Chemical Alterations on the Fused Benzene Ring of the Quinazolinone Core

The fused benzene ring of the quinazolinone scaffold offers another avenue for structural modification, allowing for the introduction of various functional groups that can modulate the compound's properties. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of this ring. nih.gov

Recent advances have focused on the C-H activation of the quinazolinone core, enabling arylation, amination, halogenation, and other transformations. benthamdirect.com For 2-aryl quinazolinones, rhodium(III)-catalyzed C-H amidation has been reported, demonstrating high site-selectivity. researchgate.net Similarly, ruthenium(II)-catalyzed C-H allylation of 2-aryl quinazolinones has been achieved. researchgate.netnih.gov These methods provide direct routes to functionalized derivatives without the need for pre-functionalized substrates.

A study on the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which are structural analogues of the target compound, showed that various substituents on the benzene ring of the starting 2-aminobenzamide were well-tolerated. mdpi.com This indicates that substituted this compound derivatives could be synthesized from appropriately substituted anthranilic acid derivatives. For example, the synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one was achieved with a good yield. mdpi.com

Furthermore, the synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids involved building upon a quinazolinone core that could be substituted on the benzene ring prior to the key hybridization reaction. nih.gov

Table 2: Examples of Functionalization of the Fused Benzene Ring of Quinazolinone Analogues

| Quinazolinone Analogue | Reaction Type | Reagents and Conditions | Product Feature | Reference |

| 2-Aryl quinazolin-4(3H)-ones | C-H Amidation | [RhCp*Cl2]2, AgSbF6, Dioxazolone | Site-selective amidation of the aryl group | researchgate.net |

| 2-Aryl quinazolinones | C-H Allylation | [Ru(p-cymene)Cl2]2, AgSbF6, Carbonate | Allylation of the aryl group | researchgate.netnih.gov |

| 2-Aminobenzamide | Cyclization with Indole-3-carbaldehyde | Na2S2O5, DMA, 150 °C | Formation of 2-(1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.com |

| 5-Iodo-2-aminobenzamide | Cyclization with Indole-3-carbaldehyde | Na2S2O5, DMA, 150 °C | 6-Iodo-2-(1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.com |

Green Chemistry Approaches and Catalysis in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinazolinones to reduce environmental impact. mjcce.org.mk This involves the use of environmentally benign solvents, catalysts, and energy sources.

One-pot, multi-component reactions are a cornerstone of green synthesis as they reduce waste and improve efficiency. A three-component reaction for synthesizing 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed using lactic acid as a biodegradable catalyst in a solvent-less medium. mjcce.org.mk Another green approach involves the use of a magnetic nanoparticle catalyst (NiFe2O4@SP@GA) for the one-pot synthesis of novel azo-linked 2-aryl-quinazolinones from azo-linked benzaldehydes, isatoic anhydride, and glycine. tandfonline.com This catalyst can be easily recovered and reused. tandfonline.com

Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been employed as green reaction media for quinazolinone synthesis. tandfonline.com For example, a choline (B1196258) chloride:urea (B33335) deep eutectic solvent was used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com

Microwave irradiation has been utilized as an alternative energy source to conventional heating, often leading to shorter reaction times and higher yields. nih.gov The synthesis of 2-styrylquinazolin-4(3H)-ones has been achieved through the microwave-assisted reaction of 2-methylquinazolin-4(3H)-one with various aldehydes. nih.gov

Electrochemical methods also represent a green approach. The direct C-H arylation of quinazolinones with aryl tetrafluoroborate (B81430) diazonium salts has been achieved electrochemically in an aqueous solution of an ionic liquid, providing a mild and green alternative for the synthesis of 2-arylquinazolinones. acs.org

Furthermore, a sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using 2-aminobenzamide with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as a green oxidant at room temperature. acs.org

Table 3: Green Chemistry Approaches in the Synthesis of Quinazolinone Analogues

| Synthetic Approach | Key Green Feature | Example Reaction | Catalyst/Medium | Reference |

| Multi-component Reaction | Solvent-less, biodegradable catalyst | 2-Aminobenzophenone + Aldehyde + NH4OAc | Lactic acid | mjcce.org.mk |

| Nanocatalysis | Recyclable catalyst | Azo-benzaldehyde + Isatoic anhydride + Glycine | NiFe2O4@SP@GA | tandfonline.com |

| Deep Eutectic Solvents | Green solvent | Anthranilic acid + Amine + Orthoester | Choline chloride:urea | tandfonline.com |

| Microwave-Assisted Synthesis | Energy efficiency, reduced time | 2-Methylquinazolin-4(3H)-one + Aldehyde | Ethanol | nih.gov |

| Electrochemical Synthesis | Mild conditions, green electrolyte | Quinazolinone + Aryl diazonium salt | Ionic liquid in water | acs.org |

| Green Oxidant | Use of H2O2 | 2-Aminobenzamide + DMSO | H2O2 | acs.org |

Biological Activities and Pharmacological Research Potential of 2 Pyridin 3 Yl 1h Quinazolin 4 One Derivatives

Antitumor and Antiproliferative Activities

Derivatives of 2-pyridin-3-yl-1H-quinazolin-4-one have emerged as a promising class of compounds in the search for new anticancer agents. nih.govbohrium.com Their mechanism of action often involves targeting key pathways and proteins crucial for cancer cell growth and survival. nih.govbohrium.com

In Vitro Efficacy Against Diverse Cancer Cell Lines

A number of studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. Research has shown that these compounds can inhibit the proliferation of non-small cell lung cancer (NSCLC), neuroblastoma, and hepatocellular carcinoma cells. bohrium.com For instance, specific derivatives have exhibited significant inhibitory activity against the HCC827 NSCLC cell line, with IC50 values in the low micromolar range. bohrium.comnih.gov

Further investigations have revealed broad-spectrum cytotoxic activity across a panel of human cancer cell lines, including those of the colon (HT29), brain (U87, SJ-G2), breast (MCF-7), ovary (A2780), lung (H460), skin (A431), prostate (Du145, PC3, DU145), and pancreas (MIA). researchgate.netnih.govrsc.org Some of the most potent analogs have demonstrated sub-micromolar growth inhibition. nih.govrsc.org The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as tubulin polymerization, a key event in mitosis. nih.govrsc.org

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7i | HCC827 (NSCLC) | 1.12 | bohrium.comnih.gov |

| Compound 7m | HCC827 (NSCLC) | 1.20 | bohrium.comnih.gov |

| Compound 7i | SH-SY5Y (Neuroblastoma) | Certain inhibitory activity | bohrium.comnih.gov |

| Compound 7m | SH-SY5Y (Neuroblastoma) | Certain inhibitory activity | bohrium.comnih.gov |

| Compound 7i | LM3 (Hepatocellular Carcinoma) | Certain inhibitory activity | bohrium.comnih.gov |

| Compound 7m | LM3 (Hepatocellular Carcinoma) | Certain inhibitory activity | bohrium.comnih.gov |

| BIQO-19 | H1975 (EGFR-TKI-resistant NSCLC) | Effective inhibition | nih.govdoaj.orgescholarship.org |

| Quinazolinone Schiff base 30 | MCF-7 (Breast) | Cytotoxic activity measured | nih.gov |

| Quinazolinone Schiff base 31 | MDA-MB-231 (Breast) | Cytotoxic activity measured | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one C5 | PC3 and DU145 (Prostate) | IC50 < 15 µM | researchgate.net |

Selective Inhibition of Rapidly Proliferating Cells

A desirable characteristic of any potential anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. Research into 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives has shown promising results in this regard. bohrium.comnih.gov For example, compounds 7i and 7m demonstrated significantly lower inhibitory activity against normal human liver cells (H7702) compared to their potent effects on HCC827 cancer cells, with IC50 values being approximately 8-fold higher in the normal cell line. bohrium.comnih.gov This suggests a degree of selectivity towards tumor cells. bohrium.comnih.gov

The mechanism behind this selectivity is often linked to the specific molecular targets of these compounds, which are frequently overexpressed or hyperactivated in cancer cells. For instance, some quinazolinone derivatives target the PI3K/Akt signaling pathway, which is abnormally activated in many human malignant tumors and regulates proliferation, cell cycle, and apoptosis. bohrium.comnih.gov By inhibiting this pathway, these compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. bohrium.comnih.gov

Antimicrobial Activities

In addition to their antitumor properties, derivatives of the quinazolinone scaffold have been extensively studied for their potential as antimicrobial agents. nih.govnih.govbiomedpharmajournal.org These compounds have shown activity against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum of Activity

Quinazolinone derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com For example, a 3-pyridyl analog, compound 9b, exhibited good anti-MRSA (methicillin-resistant Staphylococcus aureus) performance with a minimum inhibitory concentration (MIC) value of 2 μg/mL, which was superior to the antibiotic norfloxacin. mdpi.com Another derivative, the 4-pyridyl compound 9c, showed strong antibacterial potency against S. aureus, E. coli, and P. aeruginosa with an MIC of 1 μg/mL. mdpi.com

Further chemical modifications, such as the introduction of a pyridinium (B92312) moiety, have been shown to enhance antibacterial potential. For instance, the p-methylbenzyl pyridinium derivative 13b displayed outstanding efficacy against MRSA and E. coli, with MIC values of 1 and 0.5 μg/mL, respectively. mdpi.com Some quinazolinone derivatives incorporating a pyrazole (B372694) scaffold have also shown potent activity against E. coli and S. typhimurium. mdpi.com

Table 2: Antibacterial Spectrum of Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-pyridyl analog 9b | MRSA | 2 | mdpi.com |

| 4-pyridyl derivative 9c | S. aureus ATCC 29213 | 1 | mdpi.com |

| 4-pyridyl derivative 9c | E. coli | 1 | mdpi.com |

| 4-pyridyl derivative 9c | P. aeruginosa | 1 | mdpi.com |

| p-methylbenzyl pyridinium 13b | MRSA | 1 | mdpi.com |

| p-methylbenzyl pyridinium 13b | E. coli | 0.5 | mdpi.com |

| 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5c | E. coli | 2 | mdpi.com |

| 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5c | S. typhimurium | 4 | mdpi.com |

Antifungal Efficacy

The antifungal potential of quinazolinone derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against various fungal strains. For example, certain synthesized quinazolin-4(3H)one derivatives were tested against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.orgmdpi.com

One study reported that a 2-(1-(pyridin-2-yl)ethylidene) derivative (4c) showed more potent antifungal activity against C. albicans and M. phaseolina than the standard drug Clotrimazole. mdpi.com Another study on quinoxaline (B1680401) derivatives, a related class of heterocyclic compounds, demonstrated significant antifungal activity against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Some quinazolinone derivatives have shown promise in inhibiting the formation of these resilient microbial communities. nih.gov

Research has demonstrated that certain 4-quinazolinone derivatives can inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov For example, compounds 19 and 20 were found to inhibit biofilm formation with IC50 values of 3.55 and 6.86 µM, respectively. nih.gov These compounds were also shown to decrease other virulence factors at low concentrations without affecting bacterial growth, suggesting they could be promising anti-virulence agents that may induce less bacterial resistance. nih.gov The mechanism of action is thought to involve the quenching of the quorum-sensing system, which regulates biofilm formation. nih.govnih.gov

Enzyme Inhibitory Potential

The capacity of this compound derivatives to inhibit various enzymes is a key area of pharmacological research. This inhibitory action is central to their potential application in treating a range of diseases.

Tyrosine Kinase Inhibition (e.g., EGFR, BRAFV600E)

Tyrosine kinases are crucial enzymes that regulate cell growth, proliferation, and differentiation. Their aberrant activity is often implicated in cancer. Consequently, the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, is a major strategy in anticancer drug development. nih.gov

A novel series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one moieties has been developed and shown to possess dual inhibitory activity against both EGFR and BRAFV600E. nih.govnih.gov Certain compounds within this series demonstrated significant inhibition of cell proliferation in various cancer cell lines, with GI50 values ranging from 1.20 to 1.80 µM. nih.gov Specifically, compounds 18 and 19 from this series exhibited substantial inhibitory activity against both EGFR and BRAFV600E. nih.govnih.gov Molecular docking studies have further supported the potential of these compounds to effectively bind to and inhibit these kinases. nih.govnih.gov

In a separate study, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine kinases, including EGFR. nih.gov Compounds 2h , 2i , 3h , and 3i from this series displayed excellent EGFR inhibitory activity, with IC50 values of 0.102 ± 0.014, 0.097 ± 0.019, 0.128 ± 0.016, and 0.181 ± 0.011 µM, respectively. nih.gov These values are comparable to the positive control, erlotinib (B232) (IC50 = 0.056 ± 0.012 µM). nih.gov Molecular docking analysis suggested that these compounds act as ATP competitive type-I inhibitors against the EGFR kinase enzyme. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 18 | EGFR, BRAFV600E | Substantial Inhibition | nih.govnih.gov |

| 19 | EGFR, BRAFV600E | Substantial Inhibition | nih.govnih.gov |

| 2h | EGFR | 0.102 ± 0.014 | nih.gov |

| 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| 3h | EGFR | 0.128 ± 0.016 | nih.gov |

| 3i | EGFR | 0.181 ± 0.011 | nih.gov |

| Erlotinib (Control) | EGFR | 0.056 ± 0.012 | nih.gov |

Inhibition of Poly-(ADP-ribose) Polymerase (PARP)

Poly-(ADP-ribose) polymerase (PARP) is an enzyme critically involved in DNA repair and the maintenance of genomic integrity. researchgate.net The inhibition of PARP is a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. rsc.org

Several quinazolinone-based derivatives have been investigated as PARP inhibitors. researchgate.netrsc.orgrsc.orgrjpbr.comnih.gov For instance, a series of novel quinazolinone derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. rsc.org One compound, 12c , demonstrated potent inhibition with an IC50 value of 30.38 nM, which is comparable to the reference drug Olaparib (IC50 = 27.89 nM). rsc.org In another study, a virtual screening led to the identification of acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid as potent PARP-1 inhibitors. researchgate.net Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as PARP-1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against PARP-1 and low micromolar range against PARP-2. rsc.org Specifically, compound Cpd36 was identified as a highly potent PARP-1/2 inhibitor with IC50 values of 0.94 nM and 0.87 nM, respectively. nih.gov

Table 2: PARP Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 12c | PARP-1 | 30.38 | rsc.org |

| Olaparib (Control) | PARP-1 | 27.89 | rsc.org |

| Cpd36 | PARP-1 | 0.94 | nih.gov |

| Cpd36 | PARP-2 | 0.87 | nih.gov |

Modulation of Thymidylate Synthase Activity

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. mdpi.com Inhibition of TS disrupts DNA replication and is a well-established target for cancer chemotherapy. mdpi.com While direct studies on this compound derivatives targeting TS are not extensively documented, the broader class of quinazolinone derivatives has shown potential in this area. For example, a 4(3H)-quinazolinone derivative known as Thymitaq was investigated for its TS inhibitory effects in clinical trials. mdpi.com Additionally, hybrids of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole have been synthesized and evaluated as potential TS inhibitors, suggesting that the incorporation of different heterocyclic moieties can lead to effective enzyme inhibition. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another key enzyme in the pathway of DNA synthesis, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. DHFR inhibitors are widely used as anticancer and antimicrobial agents.

Two series of quinazolinone derivatives were designed and synthesized as DHFR inhibitors. nih.gov Compound 3d showed the highest inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 ± 0.04 μM. nih.gov Compound 3e was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR), with an IC50 of 0.158 ± 0.01 μM. nih.gov Furthermore, compound 3e also exhibited inhibitory activity against human DHFR with an IC50 value of 0.527 ± 0.028 µM, compared to methotrexate (B535133) (IC50 = 0.118 ± 0.006 µM). nih.gov

Table 3: DHFR Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target DHFR | IC50 (µM) | Reference |

|---|---|---|---|

| 3d | S. aureus | 0.769 ± 0.04 | nih.gov |

| 3e | E. coli | 0.158 ± 0.01 | nih.gov |

| Trimethoprim (Control) | E. coli | 0.226 ± 0.014 | nih.gov |

| 3e | Human | 0.527 ± 0.028 | nih.gov |

| Methotrexate (Control) | Human | 0.118 ± 0.006 | nih.gov |

Interaction with Long RSH (RelA/SpoT Homolog) Proteins

The RelA/SpoT homolog (RSH) superfamily of enzymes is responsible for synthesizing and hydrolyzing the alarmone (p)ppGpp, which regulates the "stringent response" in bacteria, a key survival mechanism under stress conditions. nih.govplos.orgebi.ac.uk Targeting these enzymes presents a novel antibacterial strategy.

Research has shown that 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives can interact with long RSH proteins. mdpi.com Molecular docking studies using mycobacterial and streptococcal (p)ppGpp synthetase structures as models have been performed on these compounds. mdpi.com One particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ), exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA), suggesting its potential as an antibacterial agent acting through this mechanism. mdpi.com

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Antiviral, Anticonvulsant)

Beyond enzyme inhibition, derivatives of this compound have been explored for a variety of other biological activities.

Anti-inflammatory Activity: Several quinazolinone derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netfabad.org.trresearchgate.net For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Compounds 4 and 6 from this series showed potent COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively, comparable to the reference drug celecoxib (B62257) (IC50 0.30 μM). nih.gov

Antiviral Activity: The quinazolinone scaffold has also been investigated for its antiviral potential. nih.govnih.gov A study on quinazolin-4-one-based inhibitors targeting the SARS-CoV-2 main protease (Mpro) identified compound C7 with an IC50 of 0.085 ± 0.006 μM and an EC50 of 1.10 ± 0.12 μM in a viral replication assay. nih.gov Another study found that 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones exhibited potent and specific activity against vaccinia and adenovirus. nih.gov

Anticonvulsant Activity: Quinazolinone derivatives have been a subject of interest for their potential anticonvulsant effects. mdpi.comzsmu.edu.uanih.govresearchgate.net Various studies have explored the synthesis and evaluation of different substituted quinazolinones for their ability to protect against seizures in experimental models. mdpi.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Number | Chemical Name/Description |

|---|---|

| 18 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid |

| 19 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid |

| 2h | Quinazolin-4(3H)-one derivative |

| 2i | Quinazolin-4(3H)-one derivative |

| 3h | Quinazolin-4(3H)-one derivative |

| 3i | Quinazolin-4(3H)-one derivative |

| 12c | Quinazolinone derivative |

| Cpd36 | N-substituted piperazinone bearing quinazolinone derivative |

| 3d | Quinazolinone derivative |

| 3e | Quinazolinone derivative |

| 3k | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one |

| 4 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone |

| 6 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone |

| C7 | Quinazolin-4-one derivative |

| Thymitaq | 4(3H)-quinazolinone derivative |

| Erlotinib | Tyrosine kinase inhibitor |

| Olaparib | PARP inhibitor |

| Trimethoprim | DHFR inhibitor |

| Methotrexate | DHFR inhibitor |

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl 1h Quinazolin 4 One Derivatives

Elucidating the Influence of Substituents on the Pyridine (B92270) Ring on Biological Activity

Research on 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has shown that the introduction of electron-donating groups at positions 4 and 5 of the pyridine ring can have a positive effect on the yields of the synthesis, suggesting a potential influence on the electronic distribution of the final compound which could translate to biological activity. nih.gov Conversely, strong electron-withdrawing groups on the pyridine ring have been observed to reduce the yield of similar reactions, and in some cases, prevent the desired cyclization from occurring. nih.gov This suggests that an appropriate electronic balance on the pyridine ring is crucial for both the synthesis and potential biological function of these compounds.

The introduction of a pyridyl moiety is a strategic approach in medicinal chemistry to enhance pharmacokinetic properties, including aqueous solubility and permeability across biological membranes. nih.gov Therefore, substitutions on the pyridine ring of 2-pyridin-3-yl-1H-quinazolin-4-one are anticipated to modulate not only the target binding but also the drug-like properties of the molecule.

Table 1: Inferred Influence of Pyridine Ring Substituents on Quinazolinone Derivatives

| Substituent Position on Pyridine Ring | Substituent Type | Inferred Effect | Reference |

| 4 and 5 | Electron-donating groups | Potentially positive influence on biological activity | nih.gov |

| General | Strong electron-acceptor groups | May reduce or prevent desired biological activity | nih.gov |

Analysis of Substituent Effects on the Quinazolinone C-2 Position

The C-2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position profoundly impacts the biological activity. A variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, have been explored.

Studies have consistently shown that a phenyl group at the C-2 position is crucial for achieving high potency in certain biological activities, such as the inhibition of tankyrases. biorxiv.org Analogues lacking this 2-phenyl group exhibit significantly reduced affinity. biorxiv.org The phenyl moiety is thought to extend into a hydrophobic region of the target protein, thereby enhancing binding and selectivity. biorxiv.org

The introduction of steric bulk to the aromatic moiety at C-2 can have a detrimental effect on potency. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-ones, increasing the steric bulk of the aromatic substituent led to a tenfold reduction in cytotoxic potency. nih.gov In contrast, aliphatic substituents at this position were generally less active than their aromatic counterparts. nih.gov

Furthermore, the substitution pattern on a C-2 styryl moiety can also modulate activity. For example, the position of a methoxy (B1213986) group on the styryl ring of 2-styrylquinazolin-4(3H)-ones resulted in a concomitant reduction in cytotoxicity and tubulin polymerization inhibition, with the para-methoxy derivative being the least active in the series. rsc.org

Table 2: Effect of C-2 Substituents on the Biological Activity of Quinazolinone Derivatives

| C-2 Substituent | Biological Activity | Observation | Reference |

| Phenyl | Tankyrase Inhibition | Crucial for high potency | biorxiv.org |

| Bulky Aromatic | Cytotoxicity | 10-fold reduction in potency | nih.gov |

| Aliphatic | Cytotoxicity | Less active than aromatic substituents | nih.gov |

| 2-Styryl (p-methoxy) | Cytotoxicity/Tubulin Inhibition | Least active among methoxy-substituted isomers | rsc.org |

Investigation of Modifications on the Quinazolinone N-1 and N-3 Positions

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring system are also key points for structural modification that can significantly influence the biological profile of the resulting derivatives.

The N-3 position, in particular, has been a major focus of SAR studies. The nature of the substituent at N-3 can dramatically alter the antiproliferative activity of quinazolin-4-one derivatives. For instance, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, an allyl group at the N-3 position of the quinazoline (B50416) moiety showed a pronounced effect on activity, whereas counterparts with ethyl or phenyl groups were less potent. nih.gov This highlights the importance of the size and nature of the substituent at this position.

Modifications at the N-1 position have also been investigated. In a series of 2-aminoquinazolin-4(3H)-one derivatives, N-acetylation was performed to improve pharmacokinetic properties. mdpi.com While the primary goal was to enhance drug-like characteristics, these modifications also impacted the antiviral activity, indicating that the N-1 position is a viable point for influencing both the ADME (absorption, distribution, metabolism, and excretion) profile and the biological efficacy of the compounds.

Table 3: Impact of N-1 and N-3 Modifications on Quinazolinone Derivatives

| Position | Modification | Biological Activity/Property | Observation | Reference |

| N-3 | Allyl group | Antiproliferative | More potent than ethyl or phenyl groups | nih.gov |

| N-1 | Acetylation | Antiviral/Pharmacokinetics | Influenced both activity and drug-like properties | mdpi.com |

Impact of Substitutions on the Quinazolinone Benzene (B151609) Ring on Biological Response

Substituents on the benzene ring of the quinazolinone core (positions 5, 6, 7, and 8) provide another avenue for modulating biological activity. The electronic and steric properties of these substituents can influence the interaction of the molecule with its biological target.

SAR studies have revealed that substitutions at the C-8 position can improve the potency of certain inhibitors. For example, in a series of tankyrase inhibitors with a quinazolin-4-one scaffold, various substituents at the C-8 position were well-tolerated. biorxiv.org Specifically, the introduction of a nitro group at the C-8 position was explored in the synthesis of potent analogues. biorxiv.org

The presence of a halogen, such as chlorine, at the C-7 position has also been shown to be beneficial for cytotoxic activity. In a study of quinazolin-4(3H)-ones bearing a urea (B33335) functionality, the 7-chloro analogues generally exhibited better cytotoxic effects than the 7-unsubstituted analogues. nih.gov

Table 4: Influence of Benzene Ring Substitutions on Quinazolinone Activity

| Position | Substituent | Biological Activity | Observation | Reference |

| C-8 | Various substituents | Tankyrase Inhibition | Well-tolerated, can improve potency | biorxiv.org |

| C-8 | Nitro | Tankyrase Inhibition | Synthesized for potent analogues | biorxiv.org |

| C-7 | Chloro | Cytotoxicity | Generally more potent than unsubstituted analogues | nih.gov |

Molecular Mechanisms of Action of 2 Pyridin 3 Yl 1h Quinazolin 4 One and Its Analogues

Identification and Characterization of Molecular Targets

Research into the analogues of 2-pyridin-3-yl-1H-quinazolin-4-one has identified several key molecular targets implicated in oncogenesis. These targets primarily include protein kinases and structural proteins essential for cell division.

Protein Kinases: A significant number of quinazolinone derivatives function as inhibitors of protein kinases, which are pivotal in cell signaling and growth. Identified targets include:

Cyclin-Dependent Kinase 2 (CDK2): Analogues of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle. For instance, compounds designated as 2i and 3i in one study showed strong inhibition of CDK2 with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target for many anticancer therapies, and several quinazolinone derivatives have been developed as EGFR inhibitors. nih.govnih.gov Hybrid molecules incorporating the quinazolin-4-one moiety have been shown to possess dual inhibitory action against both EGFR and BRAFV600E. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Certain quinazolin-4(3H)-one derivatives exhibit excellent inhibitory activity against HER2, another member of the epidermal growth factor receptor family. Compound 3i was found to be a potent HER2 inhibitor with an IC₅₀ value of 0.079 µM. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical axis in cell survival and proliferation. Analogues such as 2-(pyridin-4-yl)quinazolin-4(3H)-ones and 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been identified as potential PI3K inhibitors. researchgate.netresearchgate.net

Tubulin: Beyond protein kinases, tubulin has emerged as a significant molecular target. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. Certain quinazolin-4(3H)-one analogues act as tubulin polymerization inhibitors, thereby disrupting mitosis and leading to cell death. nih.govrsc.org For example, the analogue 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) showed potent, sub-micromolar growth inhibition across a broad panel of cancer cell lines. nih.govrsc.org

The following table summarizes the inhibitory activity of selected quinazolinone analogues against various molecular targets.

| Compound | Target | IC₅₀ / GI₅₀ | Cell Line(s) |

| Compound 2i nih.gov | CDK2 | 0.173 µM | - |

| Compound 3i nih.gov | CDK2 | 0.177 µM | - |

| Compound 3i nih.gov | HER2 | 0.079 µM | - |

| Compound 3g nih.gov | - | 0.14 µM | A2780 (Ovarian) |

| Compound 3j nih.gov | - | 0.20 µM | MCF-7 (Breast) |

| Compound 18 nih.gov | - | 1.20 - 1.80 µM | Various |

| Compound 19 nih.gov | - | 1.20 - 1.80 µM | Various |

| Compound 39 nih.gov | Tubulin | <50 nM | HT29, U87, A2780, H460, BE2-C |

Elucidation of Ligand-Receptor Binding Interactions

Molecular docking studies have provided valuable insights into how these quinazolinone analogues bind to their target receptors at an atomic level.

Binding to Protein Kinases: Docking analyses of quinazolin-4(3H)-one derivatives with various kinases reveal specific binding modes. For instance, compounds 2i and 3i were studied for their interaction with CDK2, HER2, and EGFR. nih.gov

With CDK2: Compound 2i was predicted to form a hydrogen bond with Asp86 and engage in pi-pi stacking with His84 within the ATP-binding site. Compound 3i showed even more extensive interactions, forming four hydrogen bonds with Leu83, Glu12, Gln131, and Asn132. These interactions suggest the compounds act as ATP-non-competitive inhibitors for CDK2. nih.gov

With EGFR: The same compounds, 2i and 3i , were found to interact with the DFG motif in the ATP-binding site of the EGFR kinase domain, suggesting they function as ATP-competitive inhibitors against this target. nih.gov

With HER2: Compound 2i was shown to form hydrogen bonds with Met801 and Leu800. Compound 3i formed additional hydrogen bonds with Ser728, Thr862, and Asp863. nih.gov

Binding to Tubulin: For analogues that target tubulin, molecular modeling has shown that they fit within the colchicine (B1669291) binding pocket on β-tubulin. nih.govrsc.org This binding prevents the polymerization of tubulin into microtubules, thus arresting the cell cycle and inducing apoptosis. The interactions within this pocket are crucial for their cytotoxic activity. nih.gov

Modulation of Cellular Signaling Pathways

By inhibiting key molecular targets, this compound analogues can significantly disrupt cellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: As inhibitors of PI3K, these compounds can block the entire PI3K/AKT/mTOR signaling cascade. researchgate.net This pathway is fundamental for regulating cell proliferation, growth, and apoptosis. Its inhibition can lead to a halt in cell growth and the induction of programmed cell death.

EGFR and BRAF Pathways: Inhibition of EGFR and BRAFV600E directly impacts downstream signaling, including the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation and survival. nih.gov By blocking these kinases, the quinazolinone compounds can shut down these pro-survival signals.

Induction of Apoptosis and Cell Cycle Perturbation

A primary consequence of the molecular interactions and pathway modulations described above is the induction of apoptosis (programmed cell death) and perturbation of the normal cell cycle.

Cell Cycle Arrest: A hallmark of quinazolinone analogues that target tubulin or CDKs is their ability to cause cell cycle arrest. Specifically, tubulin-inhibiting compounds like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) have been shown to induce a G₂/M phase arrest. nih.govrsc.org This arrest prevents cells from entering mitosis, ultimately triggering apoptosis. Similarly, CDK2 inhibitors disrupt the G₁/S transition. nih.gov

Induction of Apoptosis: The inhibition of critical survival pathways like PI3K/AKT/mTOR and the induction of cell cycle arrest converge to trigger the apoptotic cascade. researchgate.net Studies on various quinazolinone derivatives have confirmed their ability to induce apoptosis in cancer cells, making this a central mechanism of their anticancer activity. nih.gov

Computational Chemistry and Rational Drug Design Approaches for 2 Pyridin 3 Yl 1h Quinazolin 4 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanisms of 2-pyridin-3-yl-1H-quinazolin-4-one derivatives at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been effectively used to predict the binding modes and estimate the binding affinities of quinazolinone derivatives to various biological targets. For instance, in the context of anticancer drug design, docking studies of quinazolin-4(3H)-one-morpholine hybrids have been performed against targets like VEGFR1, VEGFR2, and EGFR. One of the most active compounds in this series demonstrated favorable docking scores, indicating strong binding affinity. nih.gov

While specific docking studies exclusively on this compound are not extensively detailed in the available literature, studies on closely related analogues, such as 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, offer valuable insights. These studies revealed that the quinazolinone core and the pyridinyl moiety play crucial roles in binding to the active site of kinases like PI3K. nih.gov The nitrogen atoms of the pyridine (B92270) ring and the quinazolinone scaffold often act as hydrogen bond acceptors, a common feature in the binding of kinase inhibitors.

The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), provides a quantitative measure of the interaction strength. For example, in a study of quinazolin-4(3H)-one-morpholine hybrids, the most potent compound exhibited a docking score of -12.407 kcal/mol against VEGFR2. nih.gov These values are critical for ranking potential drug candidates before their synthesis and biological evaluation.

Identification of Crucial Residues for Molecular Recognition

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for molecular recognition. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For quinazolinone derivatives, hydrogen bonding is a recurrent theme. For example, in the docking of 3-substituted 2-(arylamino)quinazolin-4(3H)-ones into the PARP10 active site, a hydrogen bond was observed between the NH of the amino quinazolin-4(3H)-one and the amino acid Ala911. nih.gov Similarly, pi-alkyl and pi-pi T-shaped interactions between the quinazolinone ring system and residues like Ala921, Leu926, Tyr932, and Ile987 were identified as significant for binding. nih.gov

In studies of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as PI3K inhibitors, it was found that these compounds could fit well into the ATP-binding pocket of the PI3Kγ isoform. nih.gov The specific interactions, while not detailed in the provided abstract, would be fundamental for the inhibitory activity. The orientation of the pyridin-3-yl group within the binding site is of particular interest, as it can form key interactions that enhance potency and selectivity.

Interactive Data Table: Example of Docking Interactions for a Quinazolinone Derivative

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue |

| Hydrogen Bond | Amino quinazolin-4(3H)-one NH | Ala911 |

| Pi-Alkyl Interaction | Amino quinazolin-4(3H)-one ring | Ala921 |

| Pi-Alkyl Interaction | Amino quinazolin-4(3H)-one ring | Leu926 |

| Pi-Alkyl Interaction | Amino quinazolin-4(3H)-one ring | Tyr932 |

| Pi-Alkyl Interaction | Amino quinazolin-4(3H)-one ring | Ile987 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the physicochemical properties that govern their potency.

A QSAR study was conducted on a series of quinazoline (B50416) derivatives containing a pyridin-3-yl moiety, specifically 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, for their antimicrobial activity. researchgate.net Using the genetic function approximation technique, the study identified key descriptors that significantly influence the biological activity. These included:

Hydrophobic descriptors (AlogP98): Indicating the importance of lipophilicity for activity.

Electronic descriptors (atomic polarizability): Highlighting the role of electronic distribution in molecular interactions.

Topological descriptors (radius of gyration): Suggesting that the size and shape of the molecule are critical.

The resulting QSAR model was statistically significant, with a correlation coefficient (r²) of 0.86, indicating a strong correlation between the predicted and observed activities. researchgate.net Such models provide a predictive framework for designing new derivatives with enhanced antimicrobial properties.

Although not directly on this compound, 3D-QSAR studies on other quinazolinone derivatives have also been performed. For instance, a CoMFA (Comparative Molecular Field Analysis) model was built for quinazolinone derivatives containing hydrazone structures to guide the design of new antitumor agents. rsc.org These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity, thus guiding structural modifications.

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

While specific virtual screening campaigns starting from the this compound scaffold are not prominently documented, the general applicability of this method to the quinazolinone class is well-established. For example, researchers have used virtual screening to identify novel quinazolinone benzoates as potential anti-tuberculosis agents. nih.gov This approach allows for the rapid and cost-effective screening of vast chemical spaces to prioritize compounds for experimental testing.

An innovative approach to virtual screening involves collaborative efforts, where multiple proprietary pharmaceutical company databases are screened using a common pharmacophore model. This has been successfully applied to identify hits for visceral leishmaniasis, starting from an imidazo[1,2-a]pyridine (B132010) scaffold. arxiv.org A similar strategy could be employed for this compound derivatives to explore a wider chemical diversity.

De novo design, on the other hand, involves the computational design of novel molecules with desired properties from scratch. This can be done by assembling molecular fragments or by growing a molecule within the binding site of a target. The quinazolinone scaffold, including the 2-pyridin-3-yl variant, serves as an excellent starting fragment for such design approaches due to its synthetic accessibility and proven biological activity.

Predictive Modeling for Biological Potency

Predictive modeling for biological potency encompasses a range of computational methods, including QSAR and machine learning, to forecast the activity of novel compounds. The goal is to build robust models that can accurately predict the potency of a molecule before it is synthesized, thereby saving time and resources.

The QSAR model for antimicrobial quinazoline derivatives bearing a pyridin-3-yl group, as discussed earlier, is a prime example of a predictive model for biological potency. researchgate.net The statistical significance of the model (r² = 0.86) and its predictive power, as indicated by internal and external cross-validation, demonstrate its utility in forecasting the activity of new analogues. researchgate.net

More advanced machine learning techniques are also being applied to predict biological activity. These models can learn complex relationships between chemical structures and biological responses from large datasets. For instance, models can be trained on triplets of data containing the molecule, the bioassay description, and the activity label to enhance predictive performance, especially in low-data scenarios. bohrium.com

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential component of modern drug design. These models predict the pharmacokinetic properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. Such predictions have been carried out for various quinazolinone derivatives, indicating their potential as orally active agents. nih.gov

Interactive Data Table: QSAR Descriptors for Antimicrobial Quinazoline Derivatives researchgate.net

| Descriptor Type | Specific Descriptor | Implication for Activity |

| Hydrophobic | AlogP98 | Lipophilicity is a key factor. |

| Electronic | Atomic Polarizability | Electronic properties influence binding. |

| Topological | Radius of Gyration | Molecular size and shape are important. |

Future Perspectives and Emerging Research Directions for 2 Pyridin 3 Yl 1h Quinazolin 4 One Research

Advancements in Synthetic Methodologies for Novel Analogues

The evolution of synthetic organic chemistry continues to provide more efficient, sustainable, and versatile methods for creating complex molecules. Future research on 2-pyridin-3-yl-1H-quinazolin-4-one will benefit from these advancements to generate a diverse library of novel analogues for structure-activity relationship (SAR) studies.

Key areas of advancement include:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic methods. This includes the use of novel, green catalysts like lactic acid or the application of hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source. acs.org Such sustainable approaches reduce the reliance on hazardous reagents and solvents traditionally used in heterocyclic synthesis. researchgate.net

Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the core quinazolinone ring. Recent methods involve the annulation of anthranilic esters with N-pyridyl ureas, a process that avoids metal catalysts and proceeds with good yields. nih.gov Adapting these newer cyclocondensation and heterocyclization techniques will enable the creation of previously inaccessible derivatives of this compound, allowing for finer tuning of its pharmacological properties. nih.govresearchgate.net

Exploration of Undiscovered Pharmacological Targets

While quinazolinone derivatives are well-known inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and tubulin, the full pharmacological landscape of this compound remains largely uncharted. nih.govnih.govnih.gov The dominant paradigm in drug discovery is shifting from a single-target approach to embracing polypharmacology—the concept that a single molecule can modulate multiple targets, which is particularly relevant for complex diseases like cancer. researchgate.net

Future research will focus on:

Phenotypic Screening: Instead of starting with a known target, phenotypic screening identifies molecules that produce a desired effect in a cellular or organismal model. This approach can uncover unexpected therapeutic activities and identify novel targets or pathways modulated by this compound. The discovery of a thiazolidinone inhibitor for osteosarcoma through phenotypic screening highlights the power of this target-agnostic approach. nih.gov

Chemoproteomics and Target Deconvolution: Once a compound shows interesting phenotypic activity, advanced techniques like chemoproteomics can be used to identify its direct protein binding partners within the cell. This helps to deconvolve the mechanism of action and can reveal previously unknown pharmacological targets.

Exploring New Target Classes: The quinazolinone scaffold has shown activity against a diverse range of enzymes, including dihydrofolate reductase (DHFR), poly-(ADP-ribose) polymerase (PARP), and histone lysine-specific demethylase 1 (LSD1). nih.govnih.gov Future studies should systematically screen this compound and its analogues against panels of kinases (e.g., MET, VEGFR), histone deacetylases (HDACs), and other cancer-related enzymes to broaden its known bioactivity profile. nih.govnih.gov

Integration of Advanced Computational and Artificial Intelligence Techniques

The integration of artificial intelligence (AI) and advanced computational modeling is revolutionizing the drug discovery process, making it faster, cheaper, and more predictive. nih.govharvard.edu For this compound, these technologies offer powerful tools to accelerate its development pipeline.

Emerging applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. harvard.edu By training these models on vast datasets of known active compounds and their properties, AI can propose novel analogues of this compound that are optimized for high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. drugtargetreview.com

Predictive Modeling: AI and machine learning algorithms can predict key biological and physicochemical properties before a molecule is ever synthesized. harvard.edu This includes predicting a compound's binding affinity to specific targets, its potential toxicity, and its metabolic stability, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govdrugtargetreview.com

Enhanced Molecular Docking and Simulation: While traditional molecular docking predicts binding poses, AI can enhance these simulations by learning from experimental data to improve scoring functions and predict binding energies with greater accuracy. nih.govnih.gov High-fidelity molecular simulations run entirely in silico can elucidate the dynamic interactions between this compound and its targets, guiding the rational design of more effective derivatives. harvard.edu The robust iteration between computational modeling ("dry lab") and experimental validation ("wet lab") is essential for success. harvard.edu

Rational Design of Hybrid Molecules with Synergistic Bioactivity

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, dual-target activity, or the ability to overcome drug resistance. nih.gov The this compound scaffold is an ideal candidate for this strategy.

Future research directions will involve:

Combining with Other Heterocycles: Numerous studies have shown that creating hybrids of quinazolinone with other bioactive heterocyclic rings like triazole, thiazolidinone, oxadiazole, or pyrimidine (B1678525) can result in compounds with enhanced anticancer or antimicrobial activity. nih.govrsc.orgnih.gov For instance, certain quinazolinone-triazole hybrids have demonstrated potent activity against drug-resistant bacterial strains. rsc.org

Creating Dual-Target Inhibitors: Complex diseases often involve multiple pathological pathways. Hybrid molecules can be designed to inhibit two distinct targets simultaneously. A novel series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were recently designed as dual inhibitors of EGFR and BRAFV600E, demonstrating the feasibility of this approach. nih.gov Future work could involve linking the this compound moiety to pharmacophores known to inhibit other key cancer targets like MET kinase, PARP, or VEGFR. nih.govnih.gov

Synergistic Mechanisms: Hybridization can lead to synergistic effects where the combined activity is greater than the sum of the individual parts. For example, combining the quinazolinone core with a chalcone (B49325) moiety has been shown to increase anticancer activity while reducing genotoxicity. mdpi.com Designing hybrids of this compound could unlock novel mechanisms and improve the therapeutic index.

Research into Mechanisms of Resistance and Strategies for Overcoming Them

The development of drug resistance is a major challenge in cancer therapy and infectious diseases, often rendering initially effective treatments obsolete. nih.gov For any promising therapeutic agent like this compound, it is crucial to proactively investigate potential resistance mechanisms and develop strategies to mitigate them.

Future research should focus on:

Identifying Resistance Mutations: For kinase inhibitors, a common resistance mechanism is the emergence of mutations in the target protein's kinase domain that prevent the drug from binding effectively. Researchers can use in vitro mutagenesis screens to preemptively identify mutations in targets of this compound that confer resistance.

Elucidating Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited target. nih.gov Transcriptomic and proteomic analysis of cells that have developed resistance to this compound can reveal these bypass mechanisms, providing rationale for combination therapies that block both the primary target and the escape route.

Designing Next-Generation Inhibitors: Armed with knowledge of resistance mutations, medicinal chemists can design next-generation analogues of this compound that are effective against both the wild-type and mutated targets. This has been a successful strategy for overcoming resistance to EGFR and ALK inhibitors in lung cancer. nih.gov Furthermore, designing hybrid molecules that engage their targets in multiple ways or inhibit several targets at once may also present a higher barrier to the development of resistance. rsc.org

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

Q. What in silico tools are suitable for predicting the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.